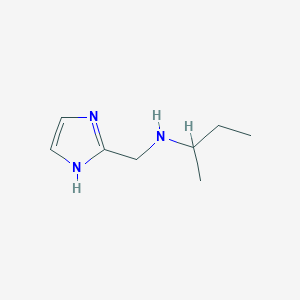

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17758209

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | N-(1H-imidazol-2-ylmethyl)butan-2-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10) |

| Standard InChI Key | COVUXBAGPYPNIL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NCC1=NC=CN1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central amine nitrogen bonded to two distinct substituents:

-

1H-Imidazol-2-ylmethyl group: A methylene-linked imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms .

The IUPAC name, (butan-2-yl)(1H-imidazol-2-ylmethyl)amine, reflects this connectivity. Key structural identifiers include:

-

InChIKey: Unreported for this compound, though analogous imidazole amines (e.g., 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine) have InChIKeys such as

VFMFHHGHSYWVPM-UHFFFAOYSA-N.

Crystallographic and Conformational Data

No crystallographic data is available, but PubChem entries for related compounds (e.g., 1-[(butan-2-yloxy)methyl]-1H-imidazol-2-amine) confirm successful 3D conformer generation , suggesting computational models could predict its geometry.

Synthesis and Reactivity

Reactivity Profile

-

Basicity: The amine nitrogen () and imidazole ring () confer pH-dependent solubility .

-

Electrophilic Substitution: The imidazole ring undergoes reactions at the C-4 and C-5 positions, analogous to histidine derivatives .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.25 g/mol | |

| Density | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coeff.) | Estimated ~1.2 (Calc.) | - |

The lack of experimental data underscores the need for further characterization. Computational tools (e.g., PubChem’s XLogP3) estimate a logP of ~1.2, indicating moderate lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume